1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a thiophen-2-ylmethyl urea group. These groups suggest that the compound might have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The tetrahydrothiazolo[5,4-c]pyridin-2-yl group, for example, is a heterocyclic compound that contains both nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the ethylsulfonyl and thiophen-2-ylmethyl urea groups suggests that it might undergo reactions typical of these types of functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylsulfonyl group might increase its solubility in polar solvents .Scientific Research Applications
Modification and Anticancer Activity
A study by Xiao-meng Wang et al. (2015) explored modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity against cancer cell lines while reducing toxicity. The study suggests the potential for designing potent PI3K inhibitors and anticancer agents with low toxicity by incorporating urea derivatives into the compound structure (Xiao-meng Wang et al., 2015).
Synthesis and Antibacterial Activity
Another research area involves the synthesis of heterocyclic compounds with sulfonamido moieties, aiming to develop new antibacterial agents. M. E. Azab et al. (2013) reported the synthesis of heterocyclic compounds containing a sulfonamido moiety and evaluated their antibacterial activities. The study highlighted the potential of such compounds as antibacterial agents, indicating a possible application for similar compounds in developing new therapeutics (M. E. Azab et al., 2013).
Degradation and Environmental Stability
Research on the degradation of sulfonylurea herbicides, like sulfosulfuron, under various abiotic factors by S. Saha and G. Kulshrestha (2002), provides insight into the environmental stability and breakdown of such compounds. This study could offer a perspective on the environmental aspects and degradation pathways of structurally related compounds, potentially guiding the development of compounds with favorable environmental profiles (S. Saha & G. Kulshrestha, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S3/c1-2-24(20,21)18-6-5-11-12(9-18)23-14(16-11)17-13(19)15-8-10-4-3-7-22-10/h3-4,7H,2,5-6,8-9H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRHPICBMPEZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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